molecular formula C26H26N2O3S B4401416 [1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone

[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone

Cat. No.: B4401416
M. Wt: 446.6 g/mol
InChI Key: YQGTUXKJTARJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone: is a complex organic compound that features a combination of benzenesulfonyl, phenylpiperidine, and dihydroindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl group and the phenyl group. The final step involves the attachment of the dihydroindole moiety to the piperidine ring. Common reagents used in these reactions include sulfonyl chlorides, phenylboronic acids, and indole derivatives. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced sulfonyl compounds, and various substituted phenylpiperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking studies.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of [1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, while the phenylpiperidine and dihydroindole moieties can modulate the compound’s binding affinity and specificity. These interactions can lead to the modulation of various signaling pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

    [1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone: can be compared to other compounds with similar structural features, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl and dihydroindole moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c29-25(28-18-15-21-9-7-8-14-24(21)28)26(22-10-3-1-4-11-22)16-19-27(20-17-26)32(30,31)23-12-5-2-6-13-23/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGTUXKJTARJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone
Reactant of Route 4
[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone
Reactant of Route 5
[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.